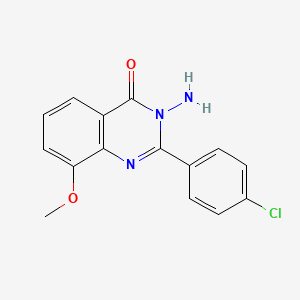
3-Amino-2-(4-chlorophenyl)-8-methoxyquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse pharmacological properties, including anticonvulsant, antidepressant, and antimicrobial activities . This particular compound features a quinazolinone core with amino, chlorophenyl, and methoxy substituents, which contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . One common method includes:
Condensation: Reacting 2-aminobenzamide with p-chlorobenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under basic conditions to form the quinazolinone core.
Functionalization: Introducing the methoxy group via methylation using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the condensation and cyclization steps, and employing more efficient catalysts and solvents to enhance yield and purity .
化学反应分析
Types of Reactions
4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Nitroquinazolinones.
Reduction: Aminoquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
科学研究应用
4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticonvulsant, antidepressant, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound’s effects on neurotransmitter systems, such as increasing gamma-aminobutyric acid (GABA) levels, contribute to its anticonvulsant and antidepressant activities .
相似化合物的比较
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the amino, chlorophenyl, and methoxy substituents.
3-Amino-2-phenylquinazolin-4(3H)-one: Lacks the chlorophenyl and methoxy groups.
2-(p-Chlorophenyl)quinazolin-4(3H)-one: Lacks the amino and methoxy groups.
Uniqueness
4(3H)-Quinazolinone,3-amino-2-(p-chlorophenyl)-8-methoxy- is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of the amino group enhances its potential as an enzyme inhibitor, while the chlorophenyl and methoxy groups contribute to its pharmacological properties .
属性
CAS 编号 |
106473-00-1 |
|---|---|
分子式 |
C15H12ClN3O2 |
分子量 |
301.73 |
IUPAC 名称 |
3-amino-2-(4-chlorophenyl)-8-methoxyquinazolin-4-one |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-12-4-2-3-11-13(12)18-14(19(17)15(11)20)9-5-7-10(16)8-6-9/h2-8H,17H2,1H3 |
InChI 键 |
SFMBZGRSUWQCHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C(N(C2=O)N)C3=CC=C(C=C3)Cl |
同义词 |
4(3H)-Quinazolinone, 3-amino-2-(p-chlorophenyl)-8-methoxy- (6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















